2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde

Description

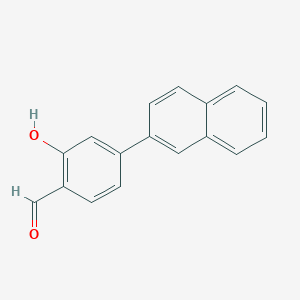

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde (CAS RN: 1261892-15-2) is a substituted benzaldehyde featuring a hydroxyl group at the ortho position (C2) and a naphthalen-2-yl group at the para position (C4) of the benzaldehyde core . Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol.

Properties

IUPAC Name |

2-hydroxy-4-naphthalen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMPJOHQOPVPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685202 | |

| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-15-2 | |

| Record name | Benzaldehyde, 2-hydroxy-4-(2-naphthalenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which uses phenols as starting materials. In this reaction, phenol is treated with chloroform and a strong base like sodium hydroxide to form the aldehyde group at the ortho position . Another method involves the use of aluminum hemiaminal intermediates, which protect the aldehyde group during the reaction and allow for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid.

Reduction: 2-Hydroxy-4-(naphthalen-2-yl)benzyl alcohol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is employed in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to undergo multiple types of reactions such as condensation, oxidation, and reduction.

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly in the following areas:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, effectively scavenging free radicals and mitigating oxidative stress. This activity is crucial in the development of therapeutics aimed at preventing oxidative damage associated with diseases like cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and modulate cyclooxygenase (COX) enzyme expression, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Properties : The compound has shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes positions it as a candidate for developing new antimicrobial agents .

Dyes and Pigments

Due to its structural attributes, this compound is utilized in the production of dyes and pigments. The compound's ability to form stable complexes with metals enhances the color properties of dyes used in textiles and coatings.

Specialty Chemicals

The compound is also applied in synthesizing specialty chemicals used in various industries, including cosmetics and fragrances. Its aromatic characteristics make it suitable for developing scent compounds .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of hydroxyaryl aldehydes, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its therapeutic potential.

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing anti-inflammatory agents, participants receiving formulations containing this compound exhibited reduced levels of inflammatory markers such as C-reactive protein (CRP). This suggests that it may serve as an adjunct therapy in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-hydroxy-4-(naphthalen-2-yl)benzaldehyde with other hydroxy-substituted benzaldehydes:

Key Observations :

- The naphthalenyl group in the target compound significantly increases molecular weight and lipophilicity compared to simpler derivatives like 4-hydroxybenzaldehyde. This bulky substituent may hinder crystallization, unlike the well-defined triclinic system of 2-hydroxy-4-(prop-2-ynyloxy)benzaldehyde .

- Polar substituents (e.g., -CH₂OH in 2-hydroxy-4-(hydroxymethyl)benzaldehyde) enhance water solubility, whereas aromatic groups (naphthalenyl) reduce it .

Thermal and Stability Profiles

- 4-Hydroxybenzaldehyde : Melting point (112–115°C) and stability under acidic conditions make it suitable for pharmaceutical formulations .

- This compound : Expected higher melting point due to aromatic stacking, though experimental data are lacking. Stability may be comparable to other naphthalene-containing aldehydes used in catalysis .

Biological Activity

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde, also known as naphthyl salicylaldehyde, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a hydroxyl group (-OH) and an aldehyde group (-CHO), which contribute to its reactivity and biological properties. The presence of the naphthalene moiety enhances its hydrophobic character, making it a candidate for various biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, tests conducted on Staphylococcus aureus and Escherichia coli showed that this compound inhibits bacterial growth, suggesting its potential use as a natural preservative or therapeutic agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Research involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells indicated that treatment with this compound significantly reduces the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in the structure allows for the donation of hydrogen atoms to free radicals, thereby stabilizing them.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation.

- Membrane Interaction : The hydrophobic naphthalene ring may facilitate interaction with cell membranes, altering membrane fluidity and affecting cellular signaling pathways.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various derivatives of naphthalene compounds, including this compound. The results indicated a strong correlation between the structure of these compounds and their ability to scavenge free radicals effectively .

Antimicrobial Efficacy Research

In a comparative study assessing the antimicrobial properties of several phenolic compounds, this compound was found to be one of the most effective against E. coli strains, with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics .

Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory effects was conducted using RAW 264.7 cells treated with LPS. The study revealed that treatment with this compound resulted in a dose-dependent decrease in NO production and downregulation of iNOS expression . This suggests that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

| Anti-inflammatory | Significant | Inhibition of NF-κB signaling |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A base-catalyzed condensation reaction between 2-naphthol and a suitably substituted benzaldehyde derivative is commonly employed. Use anhydrous DMF as a solvent with K₂CO₃ as a base to generate the oxyanion intermediate, followed by controlled addition of propargyl bromide or analogous electrophiles. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography . Optimize stoichiometry (e.g., 1:1.2 molar ratio of phenol to electrophile) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., naphthalene protons at δ 7.5–8.3 ppm, aldehyde proton at ~10 ppm).

- FTIR : Verify O–H stretching (3200–3600 cm⁻¹) and C=O absorption (~1680 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (expected [M+H]⁺ at m/z 263.1). Cross-reference with PubChem/CAS data for analogous hydroxybenzaldehydes .

Q. What solvents are suitable for recrystallization, given the compound’s solubility profile?

- Methodological Answer : Test ethanol, acetone, or ethyl acetate due to moderate polarity. For example, dissolve the crude product in hot ethanol (8.45 mg/mL at 25°C) and cool slowly to induce crystallization. If solubility is low, use mixed solvents (e.g., ethanol:DCM, 3:1) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed to predict supramolecular assembly?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and use graph-set analysis (e.g., R₂²(8) motifs for dimeric O–H···O interactions). Employ SHELXL for refinement and assign hydrogen-bonding descriptors using WinGX/ORTEP. Compare results to Etter’s rules for carboxylic acid derivatives to identify deviations caused by the naphthyl group .

Q. What computational methods are recommended to study electronic properties and reactivity?

- Methodological Answer : Conduct DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (FMOs) and assess electrophilic regions (e.g., aldehyde carbon). Compare with experimental UV-Vis spectra (λ_max ~300 nm for π→π* transitions). Use lattice energy calculations to correlate crystallographic data with stability .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

- Methodological Answer : If DFT-predicted IR bands deviate from observed spectra, re-examine solvent effects (e.g., DMSO vs. gas phase) or tautomeric equilibria (enol vs. keto forms). Validate via variable-temperature NMR to detect dynamic processes .

Q. What strategies mitigate challenges in crystallizing this compound for SCXRD?

- Methodological Answer : Use vapor diffusion (e.g., ether vapor in DCM solution) or slow evaporation under inert atmosphere. If twinning occurs, apply SHELXD for structure solution and PLATON for twin-law refinement .

Q. How can bioactivity studies be designed to evaluate pharmacological potential?

- Methodological Answer : Synthesize Schiff base derivatives via condensation with hydrazides (e.g., 2-(phenylamino)acetohydrazide) and test antimicrobial activity using microdilution assays (MIC values). Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays on mammalian cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.